Furaltadone hydrochloride

Description

The exact mass of the compound Furaltadone HCl is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

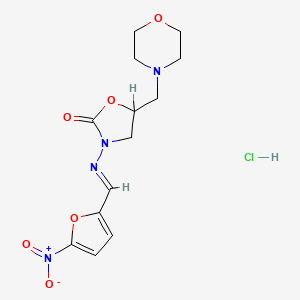

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

5-(morpholin-4-ylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O6.ClH/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15;/h1-2,7,11H,3-6,8-9H2;1H/b14-7+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPSVFZXMDMUIGB-FJUODKGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CC2CN(C(=O)O2)/N=C/C3=CC=C(O3)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

139-91-3 (Parent) | |

| Record name | Furaltadone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003759920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

360.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3031-51-4, 3759-92-0 | |

| Record name | 2-Oxazolidinone, 5-(morpholinomethyl)-3-((5-nitrofurfurylidene)amino)-, L-, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003031514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furaltadone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003759920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(morpholinomethyl)-3-[[(5-nitro-2-furyl)methylene]amino]oxazolidine-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FURALTADONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37Q02H7JT2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Furaltadone Hydrochloride's Mechanism of Action on Bacterial DNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a synthetic nitrofuran antibiotic, exerts its bactericidal effects through a complex mechanism centered on the damage of bacterial DNA. This guide provides a detailed examination of the molecular interactions and cellular consequences of furaltadone action. Key to its efficacy is the intracellular reduction of its 5-nitrofuran ring by bacterial nitroreductases, a process that generates highly reactive electrophilic intermediates. These intermediates are the primary agents of DNA damage, inducing strand breaks, forming adducts, and inhibiting essential enzymes involved in DNA replication and repair. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of the pathways involved, to serve as a comprehensive resource for the scientific community.

Introduction

This compound is a member of the nitrofuran class of antibiotics, historically used in both human and veterinary medicine.[1][2] Its broad-spectrum activity encompasses both Gram-positive and Gram-negative bacteria.[1] The primary mechanism of action involves the metabolic activation of the furaltadone molecule within the bacterial cell, leading to the production of reactive intermediates that inflict lethal damage to bacterial DNA and other crucial macromolecules.[1][3] This guide delves into the specifics of this mechanism, providing a technical overview for research and development purposes.

The Core Mechanism: Reductive Activation

The antibacterial activity of furaltadone is contingent upon the enzymatic reduction of its 5-nitro group. This process is preferentially carried out by bacterial nitroreductases, which are flavin-containing enzymes.[4][5]

Key Steps:

-

Cellular Uptake: Furaltadone enters the bacterial cell.

-

Nitroreduction: Bacterial nitroreductases, such as NfsA and NfsB in E. coli, catalyze the reduction of the 5-nitrofuran ring.[5] This is a multi-step process that generates a series of highly reactive, short-lived intermediates, including nitroso and hydroxylamine derivatives.[6]

-

Generation of Reactive Species: These intermediates are potent electrophiles that can react with a variety of cellular nucleophiles, most critically, DNA.[1][7]

Molecular Effects on Bacterial DNA

The reactive intermediates generated from furaltadone metabolism induce several forms of DNA damage:

-

DNA Strand Breaks: The electrophilic species can attack the deoxyribose-phosphate backbone of DNA, leading to both single- and double-strand breaks.[1][8] This fragmentation disrupts the integrity of the bacterial chromosome, hindering replication and transcription.[1]

-

Formation of DNA Adducts: The reactive intermediates can covalently bind to DNA bases, forming adducts. This alters the structure of the DNA helix and can interfere with the function of DNA polymerases and other DNA-binding proteins.

-

Inhibition of DNA Gyrase and Topoisomerase II: Furaltadone's reactive metabolites have been shown to damage essential enzymes like DNA gyrase and topoisomerase II, which are crucial for maintaining DNA topology during replication.[7]

-

Induction of the SOS Response: The extensive DNA damage triggers the bacterial SOS response, an error-prone DNA repair system.[9] While this is a survival mechanism for the bacteria, the high rate of mutations introduced by this pathway can also be lethal.[9]

References

- 1. nbinno.com [nbinno.com]

- 2. Furaltadone - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. Enzymes Associated with Reductive Activation and Action of Nitazoxanide, Nitrofurans, and Metronidazole in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Electrochemical Detection of Furaltadone Antibiotic Drug by the Rare Earth Metal Tungstate Decorated Screen Printed Carbon Electrode [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Nitrofuran induced mutagenesis and error prone repair in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of Furaltadone Hydrochloride

This technical guide provides a comprehensive overview of the chemical and physical properties, mechanism of action, and analytical methodologies for this compound. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental protocols, and the visualization of complex biological and analytical processes.

Chemical and Physical Properties

This compound is a synthetic nitrofuran derivative with the chemical name 5-(4-Morpholinylmethyl)-3-[[(5-nitro-2-furanyl)methylene]amino]-2-oxazolidinone hydrochloride.[1][2] It is recognized for its potent antibacterial and antiprotozoal activities, primarily in veterinary medicine.[2][3] The compound is typically supplied as a yellow to orange, odorless, crystalline powder.[1][2][4] The monohydrate form is yellow, while the anhydrous form is white.[1] It may contain one mole of water of crystallization (4.75%).[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Citations |

| Molecular Formula | C₁₃H₁₆N₄O₆·HCl or C₁₃H₁₇ClN₄O₆ | [1][2] |

| Molecular Weight | 360.75 g/mol (anhydrous) / 378.76 g/mol (monohydrate) | [1][2] |

| CAS Number | 3759-92-0 | [5][6] |

| Melting Point | Approx. 240°C (with decomposition) 214-215°C 223-228°C (with decomposition) | [1][6][7] |

| pKa (Strongest Basic) | 6.44 | [8] |

| logP | 0.8 / 0.15 | [6][8] |

| Purity / Assay | > 99% / 98-102% (calculated on anhydrous basis) | [1][2][9] |

| Density | ~1.5 g/cm³ | [6] |

| Solubility | Water: Soluble (72 mg/mL; 34.35 mg/mL; 100 mM) DMSO: Soluble (17 mg/mL; 12.4 mg/mL; 25 mM) Methanol: Soluble Ethanol: Soluble (though one source states insoluble) | [5][6][10] |

Stability and Storage

Proper storage is crucial to maintain the stability and efficacy of this compound.

-

General Storage: Store in a cool, dry place.[2] The compound is noted to be hygroscopic.[4]

-

Temperature: Recommended storage temperatures are between 2-10°C or at -20°C for long-term preservation.[2][9] For stock solutions, storage at -80°C for up to a year or -20°C for one month is advised to avoid repeated freeze-thaw cycles.[11][12]

-

Purity: High-purity Furaltadone HCl is often available at >99.2%.[2]

Mechanism of Action

This compound exhibits a dual mechanism of action, functioning as both a potent antibacterial agent and an immunomodulator.

Antibacterial Activity

As a nitrofuran antibiotic, Furaltadone's primary antibacterial mechanism involves its metabolic activation within the bacterial cell.[13] This process generates reactive intermediates that are cytotoxic. These intermediates induce damage to bacterial DNA and RNA by causing breaks in their structural backbones.[11][13] This damage disrupts essential cellular processes like replication and transcription, ultimately leading to bacterial cell death.[3][13] Some reports also suggest it functions by inhibiting bacterial protein synthesis.[4] This broad-spectrum activity is effective against a range of Gram-positive and Gram-negative pathogens, including Staphylococcus, Salmonella, and E. coli.[1][13]

Caption: Antibacterial mechanism of this compound.

Immunomodulatory Effects (Anti-Allergic Response)

Beyond its antibacterial properties, this compound demonstrates immunomodulatory effects by suppressing IgE-mediated allergic responses.[13][14] It inhibits the activation of mast cells, which are critical players in the allergic cascade.[13][15] This is achieved by targeting the Lyn/Syk signaling pathway.[15] By inhibiting the phosphorylation of the kinases Lyn and Syk, Furaltadone prevents the activation of downstream signaling proteins, including LAT, Akt, Erk1/2, p38, and JNK.[12][15] This suppression of mast cell activation and degranulation reduces the allergic response in a dose-dependent manner.[14][15]

Caption: Immunomodulatory action via Lyn/Syk pathway inhibition.

Experimental Protocols

The detection and quantification of this compound and its metabolites are critical for food safety and research. Advanced analytical techniques are employed for this purpose.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for determining nitrofuran metabolites, such as the Furaltadone metabolite 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), in biological tissues.[16]

-

Sample Preparation: (General workflow) Tissue samples are typically homogenized, followed by acid hydrolysis to release protein-bound metabolites. A derivatization step, often with 2-nitrobenzaldehyde, is performed, followed by solid-phase extraction (SPE) for cleanup and concentration.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.[16][17]

-

Mobile Phase: A common mobile phase consists of two solutions:

-

Gradient Program: A typical linear gradient program is as follows:

-

0–1 min: 10% B

-

1–14 min: 10% to 45% B

-

14–16 min: 45% to 90% B

-

18–19 min: 90% to 10% B

-

19–22 min: 10% B[16]

-

-

Flow Rate: 450 µL/min.[16]

-

Injection Volume: 60 µL.[16]

-

Detection: The entire LC flow is directed into the MS detector, often within a specific time window (e.g., 5 to 12 minutes) to detect the target analyte.[16]

Electrochemical Detection

Electrochemical sensors offer a practical and sensitive alternative for detecting Furaltadone.[18]

-

Methodology: Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are used.[18]

-

Electrode: A modified screen-printed carbon electrode, for example, one decorated with Europium Tungstate (Eu₂(WO₄)₃) nanoparticles, can be employed.[18]

-

Supporting Electrolyte: A phosphate-buffered solution (PBS) at a specific pH (e.g., pH 7) is commonly used.[18]

-

Standard Solution Preparation: Furaltadone standard solutions are prepared by dissolving the compound in a suitable solvent like dimethylformamide (DMF).[18]

-

Analysis: The standard addition method is applied for real sample analysis, where known concentrations of Furaltadone are added to the sample matrix to determine the initial concentration.[18]

References

- 1. sico.be [sico.be]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. CAS 3759-92-0: this compound | CymitQuimica [cymitquimica.com]

- 5. doc.abcam.com [doc.abcam.com]

- 6. Furaltadone Hcl Or this compound BP EP USP CAS 3759-92-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 7. Furaltadone | 139-91-3 [chemicalbook.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. 3759-92-0・this compound Standard・062-05441[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 10. apexbt.com [apexbt.com]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. nbinno.com [nbinno.com]

- 14. This compound | 3759-92-0 [chemicalbook.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. scispace.com [scispace.com]

- 17. nbinno.com [nbinno.com]

- 18. mdpi.com [mdpi.com]

Laboratory Synthesis of Furaltadone Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis of Furaltadone hydrochloride, a nitrofuran antibacterial agent. The synthesis is a two-stage process involving the preparation of two key intermediates, 5-nitro-2-furaldehyde semicarbazone and 3-amino-5-(morpholinomethyl)-2-oxazolidinone (AMOZ), followed by their condensation to form Furaltadone, which is subsequently converted to its hydrochloride salt. This guide details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway and experimental workflows.

Synthesis Pathway Overview

The synthesis of this compound proceeds through the following key steps:

-

Synthesis of Intermediate 1: 5-nitro-2-furaldehyde semicarbazone: This intermediate is prepared from the reaction of 5-nitrofurfural diacetate with semicarbazide hydrochloride in the presence of a strong mineral acid catalyst.

-

Synthesis of Intermediate 2: 3-amino-5-(morpholinomethyl)-2-oxazolidinone (AMOZ): This intermediate is synthesized starting from the reaction of epichlorohydrin with morpholine, followed by reaction with hydrazine hydrate and subsequent cyclization.

-

Formation of Furaltadone: The two intermediates are condensed to form the Furaltadone base.

-

Formation of this compound: The Furaltadone base is treated with hydrochloric acid to yield the final hydrochloride salt.

Experimental Protocols

Synthesis of 5-nitro-2-furaldehyde semicarbazone

This procedure is adapted from US Patent 2,548,173.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-nitrofurfural diacetate | 243.18 | 24.3 g | 0.1 |

| Semicarbazide hydrochloride | 111.53 | 11.2 g | 0.1 |

| Sulfuric Acid (concentrated) | 98.08 | ~1 mL | - |

| Water | 18.02 | 80 mL | - |

| Ethanol | 46.07 | 10 mL | - |

Procedure:

-

In a suitable reaction vessel, dissolve semicarbazide hydrochloride in a mixture of water and ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

To this solution, add 5-nitrofurfural diacetate.

-

Heat the mixture with stirring. The reaction is expected to initiate and proceed exothermically.

-

After the reaction is complete, cool the mixture.

-

The product, 5-nitro-2-furaldehyde semicarbazone, will precipitate as a yellow crystalline solid.

-

Collect the solid by filtration, wash with cold water, and then with a small amount of ethanol.

-

Dry the product under vacuum.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 98% | |

| Appearance | Yellow crystalline solid |

Synthesis of 3-amino-5-(morpholinomethyl)-2-oxazolidinone (AMOZ)

This procedure is based on the general principles of oxazolidinone synthesis and information gathered from various sources. A detailed protocol is described in a German patent (DE1126877B).

Step 2.2.1: Synthesis of 1-chloro-3-morpholinopropan-2-ol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Epichlorohydrin | 92.52 | 9.25 g | 0.1 |

| Morpholine | 87.12 | 8.71 g | 0.1 |

Procedure:

-

In a reaction vessel, cool morpholine in an ice bath.

-

Slowly add epichlorohydrin to the cooled morpholine with constant stirring, maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the crude 1-chloro-3-morpholinopropan-2-ol can be used in the next step without further purification, or it can be purified by vacuum distillation.

Step 2.2.2: Synthesis of 3-amino-5-(morpholinomethyl)-2-oxazolidinone (AMOZ)

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (approx.) | Moles (approx.) |

| 1-chloro-3-morpholinopropan-2-ol | 179.65 | 18.0 g | 0.1 |

| Hydrazine hydrate (100%) | 50.06 | 10.0 g | 0.2 |

| Diethyl carbonate | 118.13 | 11.8 g | 0.1 |

| Sodium methoxide | 54.02 | Catalytic amount | - |

| Methanol | 32.04 | As solvent | - |

Procedure:

-

Heat 1-chloro-3-morpholinopropan-2-ol with an excess of hydrazine hydrate. The reaction is exothermic and should be controlled.

-

After the initial reaction, continue heating for a couple of hours to ensure completion.

-

Remove the excess hydrazine hydrate under vacuum.

-

To the resulting crude 1-hydrazinyl-3-morpholinopropan-2-ol, add diethyl carbonate and a catalytic amount of sodium methoxide in methanol.

-

Heat the mixture to reflux. The formation of the oxazolidinone ring occurs with the elimination of ethanol.

-

After the reaction is complete, the solvent is removed under vacuum.

-

The crude AMOZ is then purified by recrystallization, for example, from isopropanol.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Melting Point | 120 °C | [1] |

| Appearance | Crystalline solid |

Synthesis of Furaltadone and its Hydrochloride Salt

This procedure is adapted from the German patent DE1126877B.

Step 2.3.1: Synthesis of Furaltadone

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (approx.) | Moles (approx.) |

| 3-amino-5-(morpholinomethyl)-2-oxazolidinone (AMOZ) | 201.22 | 20.1 g | 0.1 |

| 5-nitro-2-furaldehyde | 141.08 | 14.1 g | 0.1 |

| Ethanol | 46.07 | As solvent | - |

Procedure:

-

Dissolve 3-amino-5-(morpholinomethyl)-2-oxazolidinone (AMOZ) in a suitable solvent such as ethanol.

-

Add an alcoholic solution of 5-nitro-2-furaldehyde to the AMOZ solution.

-

Allow the reaction mixture to stand. The condensation reaction will proceed to form Furaltadone.

-

The product may precipitate from the solution upon standing or cooling.

-

The crude Furaltadone can be collected by filtration.

-

Purify the crude product by recrystallization from a mixture of nitromethane and alcohol (1:1).[1]

Quantitative Data:

| Parameter | Value | Reference |

| Melting Point | 163-165 °C | [1] |

| Appearance | Crystalline solid |

Step 2.3.2: Synthesis of this compound

Procedure:

-

Dissolve the purified Furaltadone base in a suitable organic solvent (e.g., ethanol or isopropanol).

-

Slowly add a calculated amount of concentrated hydrochloric acid or a solution of HCl in an organic solvent (e.g., HCl in ethanol) to the Furaltadone solution with stirring.

-

The this compound salt will precipitate out of the solution.

-

The precipitation can be enhanced by cooling the mixture in an ice bath.

-

Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether) to remove any unreacted acid.

-

Dry the final product, this compound, under vacuum.

Experimental Workflow

Conclusion

This guide provides a detailed framework for the laboratory synthesis of this compound. The successful execution of this synthesis requires careful attention to reaction conditions, particularly temperature control during exothermic steps, and appropriate purification techniques to ensure the purity of the intermediates and the final product. Researchers should always adhere to standard laboratory safety procedures when handling the reagents and solvents involved in this synthesis. The provided protocols and data serve as a valuable resource for professionals in drug discovery and development engaged in the synthesis of nitrofuran-class compounds.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary metabolites of furaltadone hydrochloride in poultry. Furaltadone, a nitrofuran antibiotic, has been used in veterinary medicine to treat bacterial and protozoan infections in poultry.[1] However, due to concerns about the carcinogenicity of its residues, its use in food-producing animals has been banned in many countries, including the European Union.[1][2] This guide focuses on the identification, quantification, and analysis of its persistent metabolites, which are crucial for regulatory monitoring and food safety.

The Primary Metabolite: AMOZ

Following administration to poultry, furaltadone is rapidly metabolized.[1][3] The parent compound, furaltadone, has a short half-life and is often undetectable in tissues after a short withdrawal period.[2][4] The primary and marker metabolite of furaltadone is 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ).[1][2][3] This metabolite is of significant concern because it can bind to tissue proteins, leading to its persistence in edible tissues for an extended period.[5][6]

Quantitative Data on Furaltadone and AMOZ Residues in Poultry

Several studies have quantified the levels of furaltadone and its primary metabolite, AMOZ, in various poultry tissues. The following tables summarize the key quantitative findings from these studies.

Table 1: Concentration of Furaltadone and AMOZ in Chicken Tissues After a 3-Week Withdrawal Period

| Tissue | Furaltadone Concentration (µg/kg) | AMOZ Concentration (µg/kg) |

| Muscle (Meat) | Not Detectable | 270 |

| Liver | Not Detectable | 80 |

| Gizzard | Not Detectable | 331 |

| Source: Data extracted from a study involving the administration of furaltadone-medicated feed (132 mg/kg) for 5 weeks.[2] |

Table 2: Depletion of Furaltadone and AMOZ in Poultry Eggs

| Compound | Therapeutic Dose | Sub-therapeutic Dose |

| Furaltadone | Not detectable after 1 week of withdrawal.[5] | Not detectable after 1 week of withdrawal.[5] |

| AMOZ | Detectable up to 3 weeks post-treatment withdrawal.[5] | Detectable up to 2 weeks post-treatment withdrawal.[5] |

| Source: Data from a study on the accumulation and depletion of furaltadone and its metabolite in eggs of laying hens.[5] |

Table 3: Detection Limits for Furaltadone and AMOZ in Analytical Methods

| Compound | Decision Limit (CCα) (µg/kg) | Detection Capability (CCβ) (µg/kg) | Matrix |

| Furaltadone | 0.9 | 2.0 | Egg (Yolk and White) |

| AMOZ | 0.1 | 0.5 | Egg (Yolk and White) |

| Source: Validation data from an LC-MS/MS method for the determination of furaltadone and its metabolite in eggs.[5][7] |

Experimental Protocols

The standard method for the detection and quantification of AMOZ in poultry tissues involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][5][6] This highly sensitive and specific technique allows for the detection of low levels of the metabolite.

Sample Preparation and Extraction

-

Homogenization: A measured amount of tissue (e.g., 1 g of muscle, liver, gizzard, or egg yolk/white) is homogenized.[5]

-

Internal Standard Spiking: An internal standard, such as AMOZ-d5, is added to the homogenized sample to ensure accuracy and account for any loss during the sample preparation process.[5]

-

Hydrolysis: The sample is subjected to acidic hydrolysis (e.g., with hydrochloric acid) overnight at an elevated temperature (e.g., 37°C). This step is crucial to release the protein-bound AMOZ.[5][6]

-

Derivatization: The hydrolyzed sample is then derivatized with 2-nitrobenzaldehyde (NBA). This chemical modification improves the chromatographic and mass spectrometric properties of AMOZ.[6]

-

Liquid-Liquid Extraction: The derivatized sample is extracted with an organic solvent, such as ethyl acetate.[6]

-

Clean-up: The extract is washed and may be further purified using solid-phase extraction (SPE) to remove interfering substances.[8]

-

Reconstitution: The final extract is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation: The reconstituted sample is injected into a liquid chromatograph. The separation of the derivatized AMOZ from other components is typically achieved using a C18 reversed-phase column with a gradient elution of mobile phases, such as a mixture of water, methanol, and/or acetonitrile with additives like formic acid.

-

Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. Electrospray ionization (ESI) in positive ion mode is commonly used. The detection is performed in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for derivatized AMOZ are monitored for highly selective and sensitive quantification.

Visualizations

Metabolic Pathway of Furaltadone in Poultry

The following diagram illustrates the metabolic conversion of furaltadone to its persistent metabolite, AMOZ, which then binds to tissue proteins.

Caption: Metabolic pathway of furaltadone to AMOZ in poultry.

Experimental Workflow for AMOZ Analysis

This diagram outlines the key steps in the analytical workflow for the determination of AMOZ in poultry samples.

Caption: Experimental workflow for AMOZ analysis in poultry.

References

- 1. researchgate.net [researchgate.net]

- 2. Detection, accumulation, distribution, and depletion of furaltadone and nifursol residues in poultry muscle, liver, and gizzard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. researchgate.net [researchgate.net]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. agilent.com [agilent.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Determination of nitrofuran metabolites and nifurpirinol in animal tissues and eggs by ultra-high performance liquid chromatography-tandem mass spectrometry validated according to Regulation (EU) 2021/808 - PMC [pmc.ncbi.nlm.nih.gov]

Furaltadone hydrochloride CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Furaltadone hydrochloride, a synthetic nitrofuran antibacterial agent. The document details its chemical identity, molecular structure, and key physicochemical and biological properties, with a focus on its mechanism of action. Experimental protocols and quantitative data are presented to support its potential applications in research and drug development.

Chemical and Physical Data

This compound is a well-characterized compound with established chemical and physical properties.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| CAS Number | 3759-92-0[1][2][3][4][5] |

| Molecular Formula | C₁₃H₁₇ClN₄O₆[1][2][3] |

| Molecular Weight | 360.75 g/mol [1][3][4][5] |

| IUPAC Name | 5-(morpholin-4-ylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one;hydrochloride[3] |

| Synonyms | Altafur hydrochloride, Medifuran, Unifur, Valsyn, NF-902 hydrochloride, NF-269, NSC 53270[1][3] |

| InChI Key | PPSVFZXMDMUIGB-FJUODKGNSA-N[6] |

| SMILES | C1COCCN1CC2CN(C(=O)O2)/N=C/C3=CC=C(O3)--INVALID-LINK--[O-].Cl[3] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Yellow, crystalline, odorless powder (monohydrate); White, crystalline, odorless powder (anhydrous)[7] |

| Melting Point | Approximately 240°C (with decomposition)[7] |

| Solubility | Water: ≥ 25 mg/mL, DMSO: 16.67 mg/mL (ultrasonic)[2] |

| pKa | 6.35[8] |

| logP | 0.8[8] |

Molecular Structure

The molecular structure of this compound comprises a nitrofuran ring linked to an oxazolidinone core, which in turn is substituted with a morpholinomethyl group. The hydrochloride salt enhances its solubility in aqueous media.

Biological Activity and Mechanism of Action

This compound is recognized for its potent antibacterial activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including species of Salmonella, Escherichia, Proteus, Streptococcus, and Staphylococcus.[7] Its primary mechanism of action is believed to involve the inhibition of bacterial protein synthesis.[9]

Recent studies have also unveiled its role in modulating immune responses. Specifically, Furaltadone has demonstrated inhibitory effects on allergic reactions.[2] It has been shown to suppress antigen-induced degranulation in mast cells by targeting the Lyn/Syk signaling pathway.[2]

Signaling Pathway Inhibition

Furaltadone interferes with the activation of mast cells, which are key players in allergic and inflammatory responses. The binding of an antigen to IgE antibodies on the mast cell surface typically triggers a signaling cascade initiated by the Src family kinase Lyn and spleen tyrosine kinase (Syk). This cascade ultimately leads to the release of inflammatory mediators. Furaltadone has been shown to inhibit the phosphorylation of key proteins in this pathway, thereby suppressing mast cell activation.[2]

Caption: Furaltadone's inhibition of the Lyn/Syk signaling pathway in mast cells.

Experimental Protocols

In Vitro Inhibition of Mast Cell Degranulation

This protocol outlines the methodology to assess the inhibitory effect of Furaltadone on antigen-induced degranulation in rat basophilic leukemia (RBL-2H3) cells.

Experimental Workflow:

Caption: Workflow for assessing mast cell degranulation inhibition.

Detailed Steps:

-

Cell Culture: RBL-2H3 cells are cultured in Eagle's minimum essential medium supplemented with 10% fetal bovine serum.

-

Sensitization: Cells are seeded in 24-well plates and sensitized overnight with 50 ng/mL of anti-dinitrophenyl (DNP) IgE.

-

Furaltadone Treatment: The sensitized cells are washed and then pre-incubated with varying concentrations of Furaltadone (e.g., 0.1 to 30 µM) for 30 minutes at 37°C. A vehicle control (e.g., DMSO) is also included.

-

Antigen Challenge: Degranulation is induced by challenging the cells with 100 ng/mL of DNP-human serum albumin (HSA) for 30 minutes at 37°C.

-

Measurement of Degranulation: The extent of degranulation is determined by measuring the activity of β-hexosaminidase released into the supernatant. This is typically done by incubating the supernatant with a substrate like p-nitrophenyl-N-acetyl-β-D-glucosaminide and measuring the absorbance at 405 nm.

-

Data Analysis: The percentage of inhibition is calculated relative to the control group. The IC₅₀ value, the concentration of Furaltadone that causes 50% inhibition of degranulation, is determined from the dose-response curve. Furaltadone has an IC₅₀ of approximately 3.9 µM in this assay.[2]

In Vivo Passive Cutaneous Anaphylaxis (PCA) Model

This protocol describes the induction of an IgE-mediated PCA reaction in mice to evaluate the in vivo anti-allergic activity of Furaltadone.

Experimental Workflow:

Caption: Workflow for the in vivo passive cutaneous anaphylaxis model.

Detailed Steps:

-

Animal Model: BALB/c mice are typically used for this model.

-

Sensitization: Mice are passively sensitized by an intradermal injection of anti-DNP IgE into one ear. The contralateral ear receives a saline injection as a control.

-

Furaltadone Administration: After a period of sensitization (e.g., 24 hours), Furaltadone is administered orally at various doses (e.g., 3, 10, and 30 mg/kg). A control group receives the vehicle.

-

Antigen Challenge: One hour after Furaltadone administration, the mice are challenged by an intravenous injection of DNP-HSA mixed with Evans blue dye.

-

Measurement of Vascular Permeability: After a set time (e.g., 30 minutes), the mice are euthanized, and the ears are collected. The Evans blue dye that has extravasated into the ear tissue, indicating an allergic reaction, is extracted using a solvent like formamide. The amount of dye is quantified by measuring the absorbance at a specific wavelength (e.g., 620 nm).

-

Data Analysis: The extent of the allergic reaction is proportional to the amount of dye leakage. The inhibitory effect of Furaltadone is determined by comparing the dye extravasation in the treated groups to the control group. Furaltadone has been shown to reduce the allergic response in this model.[2]

Conclusion

This compound is a multifaceted compound with significant potential beyond its established antibacterial properties. Its ability to modulate mast cell-mediated allergic responses by inhibiting the Lyn/Syk signaling pathway opens new avenues for research into its use as an anti-inflammatory or anti-allergic agent. The detailed chemical data and experimental protocols provided in this guide serve as a valuable resource for scientists and researchers in the fields of pharmacology, immunology, and drug discovery. Further investigation into the broader immunomodulatory effects and the specific molecular interactions of Furaltadone is warranted to fully elucidate its therapeutic potential.

References

- 1. scbt.com [scbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C13H17ClN4O6 | CID 9576185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 3759-92-0 [chemicalbook.com]

- 5. selleckchem.com [selleckchem.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. sico.be [sico.be]

- 8. Furaltadone Hcl Or this compound BP EP USP CAS 3759-92-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 9. CAS 3759-92-0: this compound | CymitQuimica [cymitquimica.com]

Furaltadone Hydrochloride: An In-Depth Technical Guide to its Antibacterial Spectrum Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaltadone hydrochloride, a synthetic nitrofuran derivative, has historically been recognized for its broad-spectrum antibacterial activity. This technical guide provides a detailed overview of its efficacy against Gram-positive bacteria, focusing on its mechanism of action, quantitative susceptibility data, and the experimental protocols used for its evaluation. While furaltadone is an older antimicrobial agent and comprehensive contemporary data is limited, this document consolidates available information to serve as a valuable resource for ongoing research and drug development endeavors.

Mechanism of Action

Furaltadone, like other nitrofuran antibiotics, acts as a prodrug that requires intracellular activation by bacterial nitroreductases.[1][2][3] The activation process involves the reduction of the nitro group on the furan ring, generating a cascade of highly reactive electrophilic intermediates.[3][4] These intermediates are non-specific in their targets and disrupt multiple vital cellular processes within the bacterium.

The primary mode of bactericidal action is the extensive damage inflicted upon bacterial DNA.[5] The reactive intermediates can cause strand breaks and other modifications, thereby inhibiting DNA replication and repair mechanisms. Furthermore, these intermediates can interact with and inactivate ribosomal proteins, leading to the cessation of protein synthesis.[2][5] Other macromolecules and key enzymatic pathways, such as the citric acid cycle, are also susceptible to damage by these reactive species.[3][4] This multi-targeted mechanism of action is believed to contribute to the low incidence of acquired bacterial resistance to nitrofurans.[2]

Antibacterial Spectrum: Quantitative Data

Quantitative data on the in vitro activity of this compound against Gram-positive bacteria is sparse in recent literature. The following table summarizes the available information, primarily focusing on Minimum Inhibitory Concentration (MIC) values. It is important to note that testing methodologies and interpretive criteria may have varied over time.

| Gram-Positive Bacterium | Number of Isolates | Furaltadone HCl MIC Range (µg/mL) | Furaltadone HCl MIC50 (µg/mL) | Furaltadone HCl MIC90 (µg/mL) | Reference |

| Staphylococcus aureus | - | - | - | - | [6] |

| Streptococcus pyogenes | - | - | - | - | [7] |

| Enterococcus faecalis | - | - | - | - | Data Not Available |

Experimental Protocols

The determination of the in vitro antibacterial activity of this compound is typically performed using standardized susceptibility testing methods such as broth microdilution or agar dilution. The following is a generalized protocol based on established methodologies.

Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

1. Preparation of this compound Stock Solution:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide (DMSO) or water, depending on solubility) at a concentration significantly higher than the expected MIC range.

-

The solution should be sterilized by filtration through a 0.22 µm filter.

2. Preparation of Microtiter Plates:

-

A 96-well microtiter plate is used.

-

A serial two-fold dilution of the this compound stock solution is prepared directly in the wells using an appropriate broth medium (e.g., Mueller-Hinton Broth for staphylococci and enterococci, supplemented with blood for streptococci).

-

Each well will contain 100 µL of the diluted antimicrobial solution.

-

A growth control well (broth and inoculum, no drug) and a sterility control well (broth only) are included on each plate.

3. Inoculum Preparation:

-

The bacterial isolate to be tested is grown on an appropriate agar medium to obtain isolated colonies.

-

Several colonies are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

-

10 µL of the standardized bacterial suspension is added to each well (except the sterility control), bringing the final volume to 110 µL.

-

The plate is incubated at 35-37°C for 16-20 hours in ambient air (or in a CO₂-enriched atmosphere for fastidious organisms like streptococci).

5. Determination of MIC:

-

The MIC is read as the lowest concentration of this compound that completely inhibits visible growth of the organism. This is determined by the absence of turbidity in the well.

Conclusion

This compound exhibits a potent antibacterial effect against Gram-positive bacteria through a multi-targeted mechanism that leads to bacterial cell death. While specific contemporary quantitative susceptibility data is limited, historical accounts confirm its efficacy, particularly against staphylococci. The standardized methodologies for MIC determination, such as broth microdilution, remain the cornerstone for evaluating the in vitro activity of this and other antimicrobial compounds. Further research to generate updated and comprehensive susceptibility data for furaltadone against a wide range of contemporary clinical isolates would be invaluable for reassessing its potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitrofurantoin - Wikipedia [en.wikipedia.org]

- 6. Furaltadone. Antibacterial activity in vitro and in serum of patients during treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Pharmacokinetics of Furaltadone Hydrochloride in Chickens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaltadone, a nitrofuran antibiotic, has been historically utilized in veterinary medicine, particularly in the poultry industry, for its broad-spectrum antibacterial and antiprotozoal properties. Its primary application in chickens has been to control diseases such as coccidiosis, salmonellosis, and those caused by E. coli and Staphylococcus. The mechanism of action for furaltadone involves the damage of bacterial DNA and RNA, which effectively halts the replication of pathogens. However, due to concerns over the carcinogenicity of its residues, the use of furaltadone in food-producing animals has been banned in many jurisdictions, including the European Union.

Understanding the pharmacokinetics of furaltadone and its metabolites in chickens is crucial for both regulatory oversight and the development of safer alternatives. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion of furaltadone hydrochloride in chickens, based on available scientific literature. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals.

Core Pharmacokinetics: A Focus on Metabolism and Residue Depletion

The pharmacokinetics of furaltadone in chickens is characterized by rapid metabolism and the formation of a persistent primary metabolite.

Absorption and Metabolism: Following oral administration, furaltadone is absorbed from the gastrointestinal tract. It undergoes rapid and extensive metabolism, to the extent that the parent compound is often undetectable in tissues shortly after administration. The primary metabolic pathway involves the cleavage of the furaltadone molecule to form the tissue-bound metabolite 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) . This metabolite is much more stable than the parent compound and can bind to proteins in various tissues, leading to its prolonged presence.

Distribution and Elimination: Due to its rapid metabolism, the distribution of the parent furaltadone molecule is transient. In contrast, the metabolite AMOZ becomes widely distributed and can be detected in various edible tissues, including muscle, liver, and gizzard, as well as in eggs. The persistence of AMOZ in these tissues is a key concern for food safety. Elimination of furaltadone and its metabolites is primarily through the urine.

While comprehensive pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) for furaltadone and AMOZ in chickens are not extensively reported in publicly available literature, residue depletion studies provide valuable insights into the elimination kinetics of the metabolite.

Data Presentation: Residue Depletion of Furaltadone and its Metabolite AMOZ

The following tables summarize the quantitative data from various studies on the depletion of furaltadone and its primary metabolite, AMOZ, from chicken tissues and eggs following oral administration.

Table 1: Furaltadone and AMOZ Residues in Chicken Tissues

| Tissue | Dosage and Duration | Withdrawal Period | Furaltadone Concentration (μg/kg) | AMOZ Concentration (μg/kg) | Reference |

| Muscle | 132 mg/kg in feed for 5 weeks | 0 days | Very low concentrations detected | Not Reported | |

| Liver | 132 mg/kg in feed for 5 weeks | 0 days | Very low concentrations detected | Not Reported | |

| Gizzard | 132 mg/kg in feed for 5 weeks | 0 days | Very low concentrations detected | Not Reported | |

| Muscle | 132 mg/kg in feed | 3 weeks | Not Detectable | 270 | |

| Liver | 132 mg/kg in feed | 3 weeks | Not Detectable | 80 | |

| Gizzard | 132 mg/kg in feed | 3 weeks | Not Detectable | 331 | |

| Muscle | 3-12 mg/kg in feed | 0 days | 3-12 | Not Reported | |

| Liver | 3-12 mg/kg in feed | 0 days | Not Detectable | Not Reported | |

| Muscle | Not Specified | 1 day | Not Detectable | Not Reported | |

| Eyes | 6 mg/kg in feed | 21 days | Detected (exact concentration not specified) | Not Reported | |

| Liver | 30 µg/kg in feed | Not Specified | Not Reported | 0.6 ± 0.2 |

Table 2: Furaltadone and AMOZ Residues in Eggs

| Egg Component | Dosage and Duration | Withdrawal Period | Furaltadone Concentration (μg/kg) | AMOZ Concentration (μg/kg) | Reference |

| Yolk and/or White | Therapeutic Dose | 1 week | Not Detectable | Detected | |

| Yolk and/or White | Therapeutic Dose | 3 weeks | Not Detectable | Detected | |

| Yolk and/or White | Sub-therapeutic Dose | 2 weeks | Not Detectable | Detected |

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the pharmacokinetics of furaltadone in chickens.

Study 1: Residue Depletion in Tissues (Barbosa et al., 2011)

-

Objective: To examine the accumulation, distribution, and depletion of furaltadone and its metabolite AMOZ in chicken muscle, liver, and gizzard.

-

Animal Model: Chickens (specific breed and age not detailed in the abstract).

-

Dosing Regimen: Medicated feed containing furaltadone at a therapeutic concentration of 132 mg/kg was administered for 5 weeks.

-

Sample Collection: Muscle, liver, and gizzard samples were collected from slaughtered animals after the 5-week treatment period (0-day withdrawal) and after a 3-week withdrawal period.

-

Analytical Method:

-

Feed Analysis: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD).

-

Tissue Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Sample Preparation: The specific extraction and clean-up procedures for the tissue samples were not detailed in the abstract but would typically involve homogenization, acid hydrolysis to release bound metabolites, derivatization with 2-nitrobenzaldehyde, liquid-liquid extraction, and solvent evaporation followed by reconstitution.

-

Study 2: Residue Depletion in Eggs (Barbosa et al., 2012)

-

Objective: To evaluate the accumulation and depletion of furaltadone and its metabolite AMOZ in the yolk and white of eggs from laying hens.

-

Animal Model: Laying hens.

-

Dosing Regimen: Hens were administered therapeutic and sub-therapeutic doses of furaltadone in their feed for three consecutive weeks.

-

Sample Collection: Eggs were collected during the treatment period and for up to three weeks after withdrawal from the medicated feed. Egg yolk and white were separated for analysis.

-

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with positive and negative electrospray ionization. The method was validated according to Commission Decision 2002/657/EC.

-

Decision Limit (CCα) for AMOZ: 0.1 μg/kg

-

Detection Capability (CCβ) for AMOZ: 0.5 μg/kg

-

Decision Limit (CCα) for Furaltadone: 0.9 μg/kg

-

Detection Capability (CCβ) for Furaltadone: 2.0 μg/kg

-

Visualizations: Experimental Workflows

The following diagrams illustrate the general experimental workflows for studying the pharmacokinetics of furaltadone in chickens.

Caption: Experimental workflow for furaltadone tissue residue analysis.

Caption: Experimental workflow for furaltadone egg residue analysis.

Signaling Pathways and Mechanism of Action

The primary antibacterial mechanism of furaltadone, like other nitrofurans, is the inhibition of bacterial DNA and RNA synthesis. This is achieved through the reductive activation of the nitro group on the furan ring by bacterial nitroreductases, leading to the formation of reactive intermediates that are cytotoxic to the bacteria.

It is important to note that the available scientific literature does not describe specific signaling pathways within the chicken host that are directly modulated by furaltadone. The toxicological effects, such as carcinogenicity, are thought to arise from the interaction of reactive metabolites with host macromolecules, including DNA. However, a detailed signaling cascade leading to these effects in avian species has not been elucidated.

The metabolic conversion of furaltadone to its primary metabolite, AMOZ, is a key pathway in its disposition within the chicken.

Caption: Metabolic pathway of furaltadone to AMOZ in chickens.

Conclusion and Future Directions

The pharmacokinetics of this compound in chickens are dominated by its rapid conversion to the stable and persistent metabolite, AMOZ. While the parent drug is quickly cleared, AMOZ accumulates in edible tissues and eggs, posing a potential risk to consumers. Residue depletion studies have provided valuable data on the persistence of AMOZ, highlighting the importance of appropriate withdrawal periods.

However, a significant gap exists in the literature regarding the detailed pharmacokinetic parameters of both furaltadone and AMOZ in chickens. Future research should focus on studies designed to determine key parameters such as Cmax, Tmax, AUC, and bioavailability. Such data would enable more accurate modeling of drug disposition and facilitate the establishment of scientifically-backed withdrawal times. Furthermore, a deeper understanding of the mechanisms underlying the toxicity of furaltadone residues in avian species would be beneficial for assessing the risks associated with nitrofuran use and for the development of safer alternatives in poultry production.

The 5-Nitrofurantoin Ring in Furaltadone Hydrochloride: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of the 5-nitrofuran ring as the core functional moiety in Furaltadone hydrochloride. It covers the compound's mechanism of action, antibacterial spectrum, immunomodulatory effects, and relevant experimental protocols.

Core Concepts: Mechanism of Action

This compound is a synthetic nitrofuran antibiotic.[1] Its biological activity is primarily derived from the 5-nitrofuran ring. The mechanism of action is a multi-faceted process initiated by the metabolic activation of the furaltadone molecule within the bacterial cell.

Once inside the bacterium, the nitro group of the 5-nitrofuran ring is reduced by bacterial nitroreductases to generate highly reactive electrophilic intermediates.[2] These intermediates are cytotoxic and exert their antibacterial effect through several mechanisms:

-

DNA and RNA Damage: The reactive intermediates can directly interact with and induce breaks in the structural backbone of bacterial DNA and RNA.[2] This damage impairs critical cellular processes such as DNA replication and gene transcription, ultimately leading to bacterial cell death.[2] Specifically, these intermediates are known to damage essential enzymes like DNA gyrase and topoisomerase II, which are crucial for maintaining DNA integrity.[2]

-

Enzyme Inhibition: The reactive metabolites can also cause irreversible damage to the prosthetic groups of various bacterial enzymes and degrade their polypeptide chains.[3]

This broad-based attack on multiple cellular targets is a key factor in the potent bactericidal activity of furaltadone.

Antibacterial Spectrum and Efficacy

This compound exhibits broad-spectrum antibacterial activity against a wide range of both Gram-positive and Gram-negative bacteria.[4] Its efficacy has been documented against clinically relevant pathogens, including species of Staphylococcus, Salmonella, and Escherichia.[4]

Quantitative Data

| Parameter | Value | Cell Lines | Source |

| IC₅₀ (Mast Cell Degranulation) | ~3.9 µM | RBL-2H3 and BMMC | [5] |

Table 1: Immunomodulatory Activity of Furaltadone.

| Tissue | Concentration (µg/kg) | Treatment Details | Source |

| Meat | 270 | Medicated feed (132 mg/kg), 3 weeks withdrawal | [6] |

| Liver | 80 | Medicated feed (132 mg/kg), 3 weeks withdrawal | [6] |

| Gizzard | 331 | Medicated feed (132 mg/kg), 3 weeks withdrawal | [6] |

Table 2: Residue Concentration of Furaltadone Metabolite (AMOZ) in Poultry.

Immunomodulatory Activity

Beyond its antibacterial properties, Furaltadone has been shown to possess immunomodulatory effects, specifically in the context of allergic responses.[7] It has been demonstrated to suppress IgE-mediated allergic reactions by inhibiting the activation of mast cells.[5]

This inhibitory effect is achieved through the suppression of the Lyn/Syk signaling pathway.[5] Furaltadone inhibits the antigen-induced phosphorylation of key signaling proteins within this pathway, including Syk and LAT, as well as downstream targets such as Akt, Erk1/2, p38, and JNK in mast cells.[5] This disruption of the signaling cascade prevents mast cell degranulation and the release of pro-inflammatory mediators.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. Biotransformation of furaltadone by pig hepatocytes and Salmonella typhimurium TA 100 bacteria, and the formation of protein-bound metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. In vitro activity of fluoroquinolones against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Furaltadone. Antibacterial activity in vitro and in serum of patients during treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Furaltadone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaltadone hydrochloride is a synthetic nitrofuran antibiotic with demonstrated in vitro activity against a range of bacteria, including species of Staphylococcus and Vibrio. As with any antimicrobial agent, standardized in vitro susceptibility testing is crucial for determining its spectrum of activity, monitoring for the development of resistance, and establishing its potential clinical utility. These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution and agar dilution methods, aligned with the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₆N₄O₆・HCl |

| Molecular Weight | 360.75 g/mol |

| Appearance | Yellow crystalline powder |

| Solubility | Water: ≥ 25 mg/mLDMSO: ≥ 16.67 mg/mL[1] |

Table 2: Published Minimum Inhibitory Concentration (MIC) Data for Furaltadone

The following table summarizes publicly available MIC data for Furaltadone. It is important to note that comprehensive MIC distributions for a wide range of bacterial species are not extensively published.

| Bacterial Species | Number of Strains | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |

| Vibrio spp. (from Japan) | Not Specified | 3.1 | >9.4 | ≤3.1 - 9.4 | (ResearchGate) |

| Vibrio spp. (from Korea) | Not Specified | 3.1 | >9.4 | ≤3.1 - 9.4 | (ResearchGate) |

| Vibrio spp. (from Philippines) | Not Specified | 3.1 | >9.4 | ≤3.1 - 9.4 | (ResearchGate) |

Note: The referenced data is from a graphical representation and should be considered an approximation.

Table 3: Quality Control (QC) Strains and Considerations

Standardized QC ranges for this compound have not been established by CLSI or EUCAST. Laboratories should establish internal QC ranges for this compound using well-characterized QC strains. As a reference, the established QC ranges for a related nitrofuran, Nitrofurantoin, against common QC strains are provided below. These ranges should not be used as a direct substitute for this compound QC.

| Quality Control Strain | Antimicrobial Agent | MIC (µg/mL) QC Range (CLSI) | MIC (µg/mL) QC Range (EUCAST) |

| Escherichia coli ATCC® 25922™ | Nitrofurantoin | 4 - 16 | 4 - 16 |

| Staphylococcus aureus ATCC® 29213™ | Nitrofurantoin | 16 - 64 | Not specified |

| Enterococcus faecalis ATCC® 29212™ | Nitrofurantoin | 1 - 4 | 1 - 4 |

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the antimicrobial stock solution is critical for accurate and reproducible results.

Materials:

-

This compound powder

-

Sterile, deionized water or Dimethyl sulfoxide (DMSO)

-

Sterile conical tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sterile 0.22 µm syringe filters (optional)

Procedure:

-

Determine the appropriate solvent. this compound is soluble in water and DMSO.[1] For susceptibility testing, it is preferable to use a solvent that is compatible with the growth medium and has minimal intrinsic antimicrobial activity at the final concentration used. Water is the preferred solvent. If DMSO is required for higher concentrations, the final concentration in the test medium should not exceed 0.5% (v/v) to avoid affecting bacterial growth.

-

Calculate the required amount of powder. Use the following formula to calculate the amount of this compound powder needed to prepare a stock solution of a specific concentration (e.g., 1280 µg/mL): Weight (mg) = [Desired Concentration (µg/mL) x Desired Volume (mL)] / [Potency (µg/mg)] Note: The potency of the antibiotic powder should be provided by the manufacturer.

-

Weigh the powder. Aseptically weigh the calculated amount of this compound powder using a calibrated analytical balance.

-

Dissolve the powder. Add the appropriate volume of sterile deionized water or DMSO to the weighed powder. Vortex thoroughly until the powder is completely dissolved.

-

Sterilization (optional). If the stock solution is not prepared from a sterile powder under aseptic conditions, it can be sterilized by filtration through a 0.22 µm syringe filter. Ensure the filter material is compatible with the solvent used.

-

Storage. Aliquot the stock solution into sterile, tightly sealed tubes and store at -20°C or below. Avoid repeated freeze-thaw cycles.

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid medium.

Materials:

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution

-

Bacterial inoculum standardized to 0.5 McFarland

-

Quality control bacterial strains (e.g., E. coli ATCC® 25922™, S. aureus ATCC® 29213™)

-

Sterile multichannel pipettes and reservoirs

-

Incubator (35 ± 2°C)

-

Plate reader or a viewing device for assessing bacterial growth

Workflow:

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Procedure:

-

Prepare Serial Dilutions: In a sterile 96-well plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve the desired final concentration range (e.g., 128 µg/mL to 0.125 µg/mL).

-

Prepare Inoculum: From a fresh (18-24 hour) culture, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculate Plate: Add the standardized bacterial inoculum to each well containing the this compound dilutions and to the growth control wells (containing only CAMHB and inoculum). A sterility control well (containing only CAMHB) should also be included.

-

Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. Growth is typically observed as turbidity or a pellet at the bottom of the well.

-

Quality Control: Concurrently test the recommended QC strains. The resulting MICs for the QC strains should fall within the laboratory's established acceptable limits.

Agar Dilution Method

The agar dilution method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.

Materials:

-

Mueller-Hinton Agar (MHA)

-

This compound stock solution

-

Sterile petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland

-

Quality control bacterial strains

-

Inoculum replicating device (optional)

-

Incubator (35 ± 2°C)

Workflow:

Caption: Workflow for Agar Dilution Susceptibility Testing.

Procedure:

-

Prepare Agar Plates: Prepare a series of molten MHA aliquots. Add the appropriate volume of the this compound stock solution to each aliquot to achieve the desired final concentrations. Pour the agar into sterile petri dishes and allow them to solidify. A growth control plate without the antibiotic should also be prepared.

-

Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.

-

Inoculate Plates: Spot-inoculate the surface of the agar plates with the standardized bacterial suspension. An inoculum replicating device can be used to inoculate multiple strains simultaneously.

-

Incubation: Allow the inocula to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism at the inoculation spot.

-

Quality Control: Test the recommended QC strains in parallel. The resulting MICs for the QC strains must be within the laboratory's established acceptable limits.

Signaling Pathway and Logical Relationships

The antibacterial mechanism of nitrofurans, including Furaltadone, involves the reduction of the nitro group by bacterial nitroreductases to form highly reactive electrophilic intermediates. These intermediates are believed to damage bacterial DNA, ribosomes, and other macromolecules, leading to the inhibition of essential cellular processes such as DNA and protein synthesis, and ultimately cell death.

Caption: Simplified Mechanism of Action for Nitrofuran Antibiotics.

Disclaimer: These protocols are intended for research use only by qualified personnel. It is the responsibility of the user to ensure that all procedures are performed in accordance with institutional safety guidelines and regulatory requirements. All experimental work should be conducted in a certified laboratory environment.

References

Application Notes and Protocols: Furaltadone Hydrochloride for Coccidiosis in Poultry

Disclaimer: Furaltadone is a nitrofuran antibiotic. Its use in food-producing animals has been banned in many jurisdictions, including the European Union and the United States, due to concerns about the carcinogenic and mutagenic potential of its residues.[1][2][3] The following information is provided for research, historical, and drug development reference purposes only and is not an endorsement or recommendation for its use in livestock.

Introduction

Furaltadone hydrochloride is a synthetic nitrofuran with broad-spectrum antibacterial and antiprotozoal properties.[4] Historically, it was utilized in veterinary medicine to treat and prevent a variety of diseases in poultry, including coccidiosis, a parasitic disease caused by Eimeria species that leads to significant economic losses in the poultry industry.[4][5] Furaltadone was also employed against bacterial infections such as those caused by Salmonella and Staphylococcus.[4] Its mechanism of action involves the inhibition of essential microbial enzyme systems and damage to microbial DNA, which halts pathogen replication.[4][6] Despite its efficacy, safety concerns regarding its residues led to its prohibition in food animals.[2][3]

Mechanism of Action

Nitrofurans, including furaltadone, act as broad-spectrum antimicrobial agents. Their mechanism is not fully elucidated but is understood to involve the inhibition of multiple microbial enzyme systems, particularly those involved in carbohydrate metabolism.[6] The nitrofuran molecule is reduced by bacterial nitroreductases into highly reactive, electrophilic intermediates. These intermediates can bind to and damage ribosomal proteins, DNA, and RNA, thereby inhibiting protein synthesis, and other vital cellular processes, ultimately leading to the death of the pathogen.[4][7]

Caption: Proposed mechanism of action for Furaltadone.

Historical Dosage and Administration

This compound's water solubility allowed for administration via drinking water or feed.[8] Dosages varied based on whether the goal was prevention or treatment. The data below is compiled from historical veterinary product information and studies.

| Administration Route | Purpose | Dosage | Duration | Reference |

| Drinking Water | Prevention & Treatment | 100 g per 200 L of drinking water | 5 days | [9] |

| Drinking Water | General Dose | 20 mg/kg bodyweight | 5 days | [9] |

| Drinking Water | Prevention | 1.5 g per 10 L of drinking water (0.015%) | 5-7 days | [8] |

| Drinking Water | Treatment | 3.0 g per 10 L of drinking water (0.03%) | 5-7 days | [8] |

| Medicated Feed | Treatment (Air Sac Disease) | 200 - 400 g/ton of feed | Not Specified | [10] |

Pharmacokinetics and Residue Profile

A significant factor in the prohibition of furaltadone was its metabolic profile. While the parent drug is metabolized and depleted relatively quickly, it forms a stable, tissue-bound metabolite that persists for an extended period.

| Parameter | Compound | Finding | Reference |

| Metabolism | Furaltadone (Parent) | Rapidly metabolized; undetectable as early as 12-24 hours post-treatment. | [2][11] |

| Marker Residue | AMOZ¹ | Stable, tissue-bound metabolite; persists for several weeks post-treatment. | [2][12] |

| Tissue Distribution | Furaltadone (Parent) | Low concentrations detected in muscle, liver, and gizzard at zero withdrawal time. | [2][12] |

| Residue Depletion | Furaltadone (Parent) | Not detectable after a 1-day withdrawal period. | [11] |

| Residue Concentration (Post-Treatment) | AMOZ¹ | After treatment with 132 mg/kg in feed and a 3-week withdrawal, concentrations were: Muscle: 270 µg/kg, Gizzard: 331 µg/kg, Liver: 80 µg/kg. | [2][12] |

| Depletion Half-Life (Muscle) | AMOZ¹ (Tissue-bound) | Approximately 3.4 days. | [11] |

¹AMOZ: 3-amino-5-morpholinomethyl-2-oxazolidinone

Experimental Protocols

The following are generalized protocols for evaluating an anticoccidial agent like furaltadone, based on standard methodologies in poultry research.

Protocol: In Vivo Efficacy Against Coccidiosis

This protocol outlines a typical floor-pen trial to assess the efficacy of a test compound against an induced Eimeria infection.

Caption: Workflow for an in vivo anticoccidial efficacy trial.

Methodology:

-

Animal Model: Day-old broiler chicks, housed in floor pens with fresh litter.

-

Experimental Design:

-

Group 1: Uninfected, Untreated Control (UUC).

-

Group 2: Infected, Untreated Control (IUC).

-

Group 3: Infected, Furaltadone-Treated (e.g., 200 g/ton of feed).

-

Each group should have multiple replicate pens (e.g., 6-8 pens of 20 birds each).

-

-

Procedure:

-

Acclimation (Day 0-14): Birds are raised on standard, non-medicated starter feed.

-

Treatment (Day 14 onwards): Switch designated groups to their respective experimental diets.

-

Infection (Day 16): All birds (except UUC group) are orally inoculated with a standardized dose of sporulated Eimeria oocysts (e.g., E. acervulina, E. maxima, E. tenella).

-

Evaluation (Day 21-23): Approximately 5-7 days post-infection, a subset of birds from each pen is selected for evaluation.

-

-

Parameters Measured:

-

Performance: Body weight gain and feed conversion ratio (FCR) are calculated for the infection period.

-

Pathology: Intestinal lesion scoring is performed on the selected birds. This involves a macroscopic evaluation of different intestinal sections for damage characteristic of specific Eimeria species, typically on a scale of 0 (no lesions) to 4 (severe lesions).

-

Parasitology: Oocyst counts per gram of litter or cecal content are determined to assess parasite shedding.

-

-

Data Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.

Protocol: Residue Depletion Study

This protocol is designed to determine the time required for drug residues to deplete to safe or undetectable levels.

Caption: Workflow for a veterinary drug residue depletion study.

Methodology:

-

Animal Treatment: A cohort of poultry is administered this compound at a defined therapeutic dose and duration (e.g., 100g / 200L in drinking water for 5 days).

-

Withdrawal and Sampling:

-

At the end of the treatment period, the birds are switched to non-medicated feed and water (Day 0 of withdrawal).

-

Groups of birds (e.g., n=5) are euthanized at predetermined time points (e.g., 0, 1, 3, 7, 14, 21, and 28 days) following drug withdrawal.

-

Edible tissues, including muscle, liver, gizzard, and skin with adhering fat, are collected from each bird and stored frozen (e.g., at -70°C) until analysis.[11]

-

-

Sample Analysis:

-

Tissue samples are homogenized.

-

To detect the marker residue AMOZ, an acid hydrolysis step is required to release the metabolite from its covalent bonds with tissue proteins.

-

The released AMOZ is then derivatized (e.g., with 2-nitrobenzaldehyde).

-

The derivative is extracted, purified, and quantified using a validated analytical method, typically High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS).[12]

-

-

Data Interpretation: The concentration of the marker residue (AMOZ) in each tissue is plotted against the withdrawal time. This data is used to calculate the depletion rate and determine the withdrawal period required for residues to fall below a target level.

Toxicity and Safety

-

Acute Toxicity: Overdoses of furaltadone in poultry can lead to acute poisoning. Symptoms include neurological signs such as distress, excitement, circling, movement disorders, convulsions, and potentially death.[1]

-

Chronic Toxicity and Carcinogenicity: The primary reason for the ban on nitrofurans is the finding that the drugs and their metabolites are potentially carcinogenic and can cause genetic mutations.[1][2] These long-term health risks to consumers were deemed unacceptable, leading to their prohibition in food-producing animals.

References

- 1. BALLYA Furaltadone Test - BALLYA [ballyabio.com]

- 2. researchgate.net [researchgate.net]

- 3. Furaltadone - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ldh.la.gov [ldh.la.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. sico.be [sico.be]

- 9. agrar.nl [agrar.nl]